(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(19-11-3-7-16-6-1-2-10-18(16)19)22-13-5-12-21(14-15-22)17-8-4-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMABACFPRWZPGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials and Precursors
The synthesis begins with two primary precursors: a cyclobutyl-substituted 1,4-diazepane and a naphthalen-1-yl methanone derivative. The diazepane moiety is typically pre-synthesized via cyclization reactions involving 1,4-diamine intermediates and ketones under acidic conditions. The naphthyl methanone component is often prepared through Friedel-Crafts acylation of naphthalene using acyl chlorides in the presence of Lewis acids like aluminum chloride.
Coupling Reactions
The critical step involves coupling the diazepane and naphthyl methanone precursors. A patented method (WO2024123815A1) describes a palladium-catalyzed cross-coupling reaction using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. The reaction proceeds at 60–80°C for 12–24 hours, achieving yields of 68–75%. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–7 mol% Pd(OAc)₂ | +15% Efficiency |
| Solvent Polarity | DCM > THF > Toluene | Higher Purity |
| Reaction Temperature | 60–80°C | Maximizes Rate |
This method avoids side reactions such as N-alkylation by maintaining stoichiometric control over the diazepane precursor.
Industrial Production Methods
Large-Scale Synthesis
Industrial protocols prioritize continuous flow reactors to enhance reproducibility. A patent (US8883776B2) outlines a three-stage process:
- Precursor Synthesis : Batch reactors produce cyclobutyl diazepane and naphthyl methanone separately.
- Coupling : Continuous flow systems with immobilized Pd/C catalysts reduce metal leaching.
- Workup : In-line liquid-liquid extraction removes residual catalysts.
| Stage | Equipment Used | Throughput (kg/day) |
|---|---|---|
| Precursor Synthesis | Stirred-Tank Reactors | 50–100 |
| Coupling | Flow Reactors | 200–300 |
| Purification | Centrifugal Extractors | 150–200 |
Purification Techniques
Crude product purification employs recrystallization from ethyl acetate/n-heptane mixtures (3:1 v/v), yielding >99% purity. Alternative methods like column chromatography (silica gel, hexane/ethyl acetate gradient) are less favored industrially due to higher costs.
Comparative Analysis of Synthetic Approaches
Yield Optimization
Comparative studies reveal solvent choice profoundly affects yield:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 75 | 99 |
| THF | 7.52 | 68 | 97 |
| Toluene | 2.38 | 55 | 93 |
Polar solvents like DCM enhance reaction homogeneity, reducing byproduct formation.
Catalytic Systems
Palladium-based catalysts outperform nickel or copper analogs:
| Catalyst | Ligand | Turnover Number |
|---|---|---|
| Pd(OAc)₂ | XPhos | 1,200 |
| NiCl₂(dppe) | dppe | 450 |
| CuI | Phenanthroline | 300 |
The Pd/XPhos system’s superiority stems from its ability to stabilize oxidative addition intermediates.
Recent Advances in Methodology
Enzymatic Hydrolysis
A breakthrough involves using nitrilases to hydrolyze cyano intermediates, replacing harsh acidic conditions. This enzymatic step (pH 7.5, 35°C) achieves 90% conversion with negligible waste.
Solvent-Free Mechanochemistry
Ball-milling techniques enable catalyst-free coupling reactions, reducing solvent use by 95%. Initial trials show 60% yield, with scalability under investigation.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the methanone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as amines or thiols replace the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Secondary alcohols.
Substitution: Substituted diazepane derivatives with various functional groups replacing the cyclobutyl group.
Scientific Research Applications
(4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JNJ-39220675
Structure: (4-Cyclobutyl-1,4-diazepan-1-yl)(6-(4-fluorophenoxy)pyridin-3-yl)methanone Key Features:
- Receptor Activity : High-affinity histamine H3 receptor antagonist (Ki = 1.4 nM) .
- Pharmacodynamics : Blocks H3 autoreceptors, increasing histamine release in the frontal cortex. Demonstrates wake-promoting effects in preclinical models .
- Therapeutic Potential: Investigated for alcohol-use disorder and cognitive disorders due to H3 receptor modulation .
Comparison :
- The naphthalen-1-yl group in the target compound replaces the pyridine-phenoxy moiety in JNJ-39220675.
- The absence of a fluorophenoxy group may alter receptor selectivity, as JNJ-39220675’s fluorophenoxy moiety contributes to its H3 receptor binding .
Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone
Structure: Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone Key Features:
Comparison :
- The target compound’s naphthalene group increases molecular weight (estimated ~340 g/mol) and logP (predicted >3), enhancing CNS penetration but reducing aqueous solubility.
- The methyl-substituted analog lacks aromaticity, likely diminishing receptor-binding interactions critical for H3 or cannabinoid receptor activity .
(4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone
Structure: (4-Cyclobutyl-1,4-diazepan-1-yl)-[4-(5-methyltetrazol-1-yl)phenyl]methanone Key Features:
Comparison :
- Tetrazole-containing analogs are often explored in angiotensin II receptor antagonists, suggesting divergent therapeutic applications compared to the target compound .
FUBIMINA
Structure: (1-(5-Fluoropentyl)-1H-benzo[d]imidazol-2-yl)(naphthalen-1-yl)methanone Key Features:
- Receptor Activity: Synthetic cannabinoid receptor agonist (likely CB1/CB2).
- Structural Motif: Shares the naphthalen-1-yl methanone group but incorporates a fluoropentyl-benzoimidazole chain .
Comparison :
- The fluoropentyl chain in FUBIMINA enhances cannabinoid receptor binding, whereas the diazepane-cyclobutyl group in the target compound may favor histamine receptor interactions.
- Both compounds exhibit high lipophilicity (logP >4 predicted), but FUBIMINA’s longer alkyl chain increases metabolic instability .
Comparative Data Table
*Estimated using fragment-based methods.
Key Research Findings
- Structural Determinants of Activity: The diazepane-cyclobutyl scaffold (common in JNJ-39220675 and the target compound) confers conformational rigidity, enhancing receptor-binding precision . Naphthalen-1-yl methanone groups (shared with FUBIMINA) increase lipophilicity and π-π stacking interactions, critical for CNS penetration but may introduce off-target effects .
- Therapeutic Divergence: H3 antagonists (e.g., JNJ-39220675) vs. cannabinoid agonists (e.g., FUBIMINA) demonstrate how minor structural changes redirect biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
